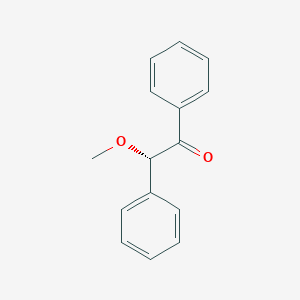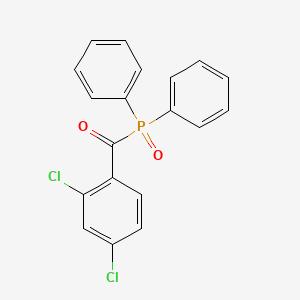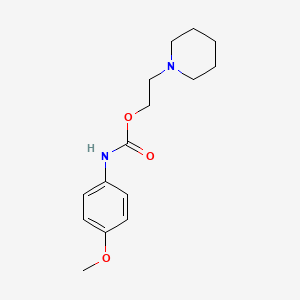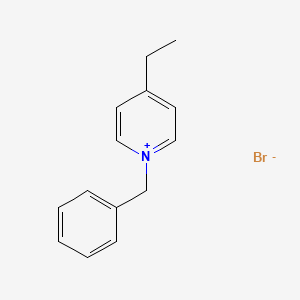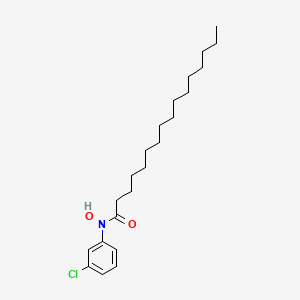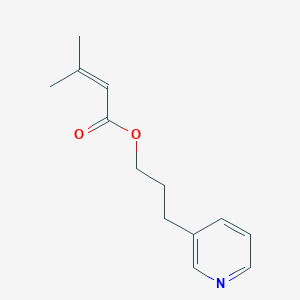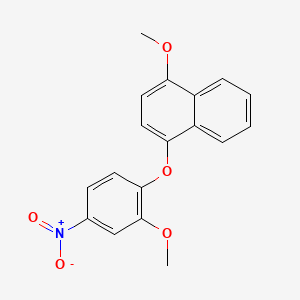
1-Methoxy-4-(2-methoxy-4-nitrophenoxy)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-4-(2-methoxy-4-nitrophenoxy)naphthalene is an organic compound characterized by its complex aromatic structure. This compound is notable for its unique combination of methoxy and nitro functional groups attached to a naphthalene core, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-4-(2-methoxy-4-nitrophenoxy)naphthalene typically involves multi-step organic reactions. One common method includes the nitration of methoxynaphthalene followed by etherification. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and etherification processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methoxy-4-(2-methoxy-4-nitrophenoxy)naphthalene undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methoxy groups into hydroxyl groups or further oxidize to form carbonyl compounds.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at positions ortho and para to the methoxy groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of Lewis acids.
Major Products:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of amino derivatives.
Substitution: Halogenated naphthalene derivatives.
Applications De Recherche Scientifique
1-Methoxy-4-(2-methoxy-4-nitrophenoxy)naphthalene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Methoxy-4-(2-methoxy-4-nitrophenoxy)naphthalene involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The methoxy groups can influence the compound’s solubility and membrane permeability, affecting its distribution and activity within biological systems.
Comparaison Avec Des Composés Similaires
- 1-Methoxy-4-nitronaphthalene
- 1-Nitro-4-methoxynaphthalene
- Methyl 4-nitronaphthyl ether
Comparison: 1-Methoxy-4-(2-methoxy-4-nitrophenoxy)naphthalene is unique due to the presence of both methoxy and nitro groups on the naphthalene core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific research applications.
Propriétés
| 83054-25-5 | |
Formule moléculaire |
C18H15NO5 |
Poids moléculaire |
325.3 g/mol |
Nom IUPAC |
1-methoxy-4-(2-methoxy-4-nitrophenoxy)naphthalene |
InChI |
InChI=1S/C18H15NO5/c1-22-15-9-10-16(14-6-4-3-5-13(14)15)24-17-8-7-12(19(20)21)11-18(17)23-2/h3-11H,1-2H3 |
Clé InChI |
VSQARESDJRIKSA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C2=CC=CC=C21)OC3=C(C=C(C=C3)[N+](=O)[O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


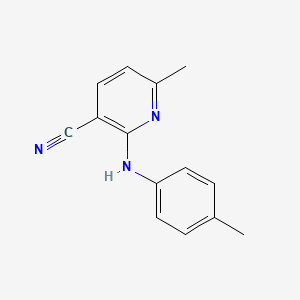
![2-Amino-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B14431158.png)

